![molecular formula C21H17N7O3 B2504811 1-(4-((6-(1H-咪唑-1-基)嘧啶-4-基)氨基)苯基)-3-(苯并[d][1,3]二氧杂环-5-基)脲 CAS No. 1171348-47-2](/img/structure/B2504811.png)
1-(4-((6-(1H-咪唑-1-基)嘧啶-4-基)氨基)苯基)-3-(苯并[d][1,3]二氧杂环-5-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a useful research compound. Its molecular formula is C21H17N7O3 and its molecular weight is 415.413. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
研究探索了环状草酰基化合物与 N-氨基嘧啶衍生物的反应,导致合成了 N,N'-二取代脲,该脲可以进一步环化形成咪唑基嘧啶酮。这一过程对于开发各种化学结构和探索其性质具有重要意义 (Altural & Kollenz, 1990).
催化应用
研究重点关注氨基部分的催化氧化羰基化,生成脲和其他衍生物,强调了用简单的结构单元合成高价值分子的有效方法。此类过程在制药和材料科学等各个领域至关重要 (Mancuso et al., 2015; Peng et al., 2008).
抗氧化活性
从脲衍生物合成的几种化合物已被评估其抗氧化活性。这些方法涉及各种反应,包括 Biginelli 反应,以生成具有潜在抗氧化特性的化合物 (George et al., 2010; Abd-Almonuim et al., 2020).
杂环化合物的合成
新型杂环化合物的化学合成,包括具有咪唑部分的化合物,一直是研究的重点。这些化合物被合成用于各种目的,包括作为潜在的抗菌剂以及由于其独特的化学性质 (Bhat et al., 2019; Prasoona et al., 2020).
分子识别
研究还探索了将某些脲衍生物用于分子识别,重点是形成高度稳定的超分子复合物。这一研究领域对于开发具有特定结合能力的传感器和材料至关重要 (Chetia & Iyer, 2006).
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize imidazole, pyrimidine, and benzodioxol moieties
Mode of Action
The presence of an imidazole ring and a pyrimidine ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking . These interactions could potentially alter the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, dna synthesis, and cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed in the gastrointestinal tract if administered orally. The presence of multiple aromatic rings could potentially lead to extensive metabolism in the liver, possibly affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially modulate the activity of target proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with targets . Additionally, the presence of other molecules could either compete with the compound for the same targets or alter the targets’ conformation, thereby affecting the compound’s efficacy .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c29-21(27-16-5-6-17-18(9-16)31-13-30-17)26-15-3-1-14(2-4-15)25-19-10-20(24-11-23-19)28-8-7-22-12-28/h1-12H,13H2,(H,23,24,25)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZHCYPVFUMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

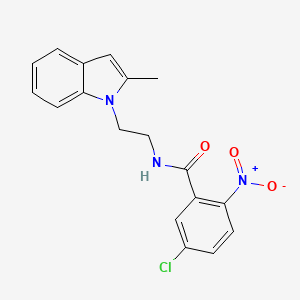
![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)
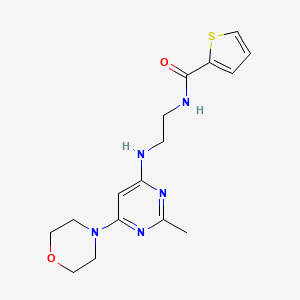
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
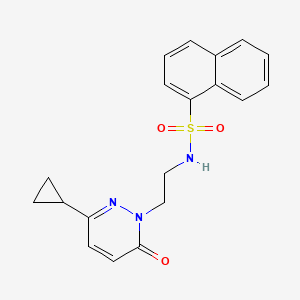
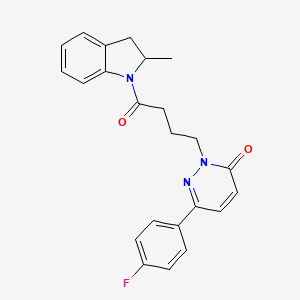
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)

![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
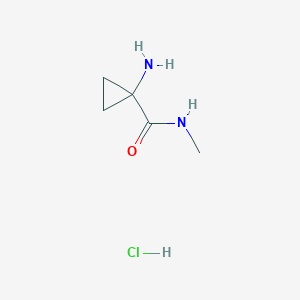
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)